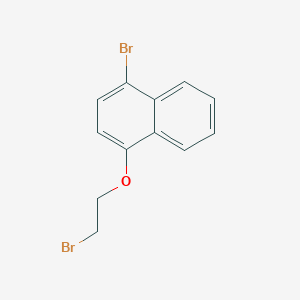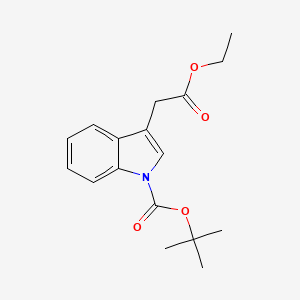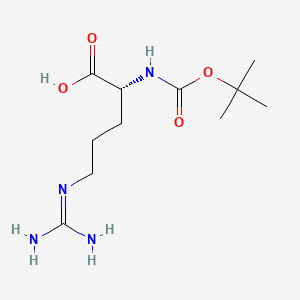
(Tert-butoxycarbonyl)-D-arginine
Overview
Description
(Tert-butoxycarbonyl)-D-arginine is a derivative of the amino acid arginine, where the amino group is protected by a tert-butoxycarbonyl group. This compound is commonly used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (tert-butoxycarbonyl)-D-arginine typically involves the reaction of D-arginine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran, or acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for high yield and purity. This often involves the use of flow microreactor systems, which provide efficient and sustainable synthesis by allowing precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: (Tert-butoxycarbonyl)-D-arginine primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group. This can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine.
Major Products: The major product of the deprotection reaction is D-arginine, which can then participate in further synthetic transformations.
Scientific Research Applications
(Tert-butoxycarbonyl)-D-arginine is widely used in:
Peptide Synthesis: Protecting the amino group during the stepwise assembly of peptides.
Organic Synthesis: Serving as a precursor for the synthesis of various arginine derivatives.
Biological Studies: Investigating the role of arginine in biological systems by using protected derivatives to control reactivity.
Mechanism of Action
The mechanism of action for (tert-butoxycarbonyl)-D-arginine involves the protection of the amino group by the tert-butoxycarbonyl group. This protection prevents the amino group from participating in unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
(Tert-butoxycarbonyl)-L-arginine: Similar in structure but uses the L-enantiomer of arginine.
(Tert-butoxycarbonyl)-D-lysine: Another amino acid derivative with a tert-butoxycarbonyl-protected amino group.
Uniqueness: (Tert-butoxycarbonyl)-D-arginine is unique due to its specific use of the D-enantiomer of arginine, which can have different biological and chemical properties compared to the L-enantiomer. This makes it particularly useful in studies where the stereochemistry of the amino acid is crucial .
Properties
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIYOPBCOPMSS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


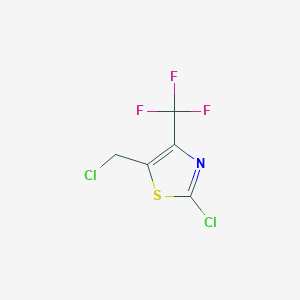
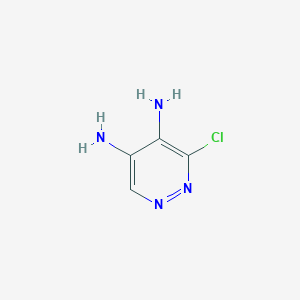
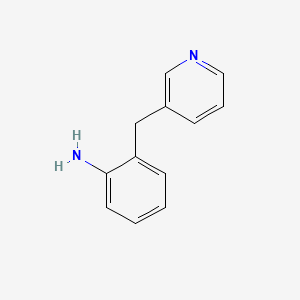
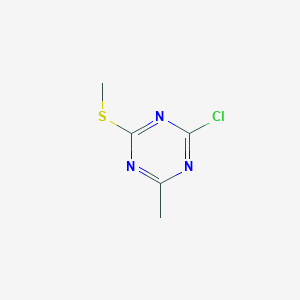
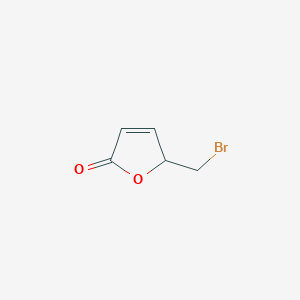
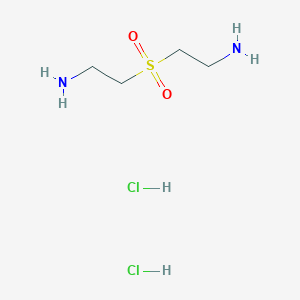
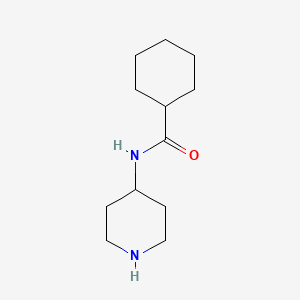
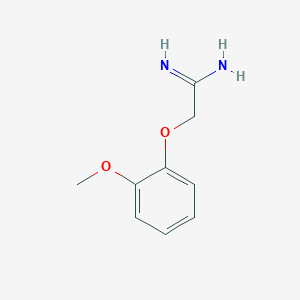
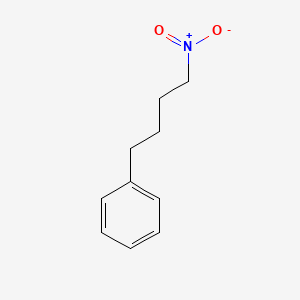
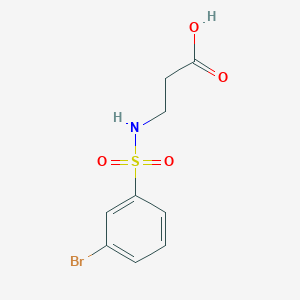
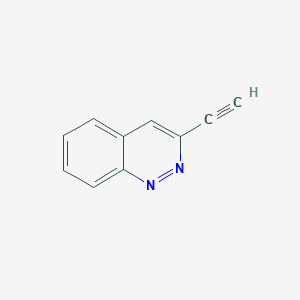
![1-(Benzo[b]thiophen-3-yl)-N-methylmethanamine](/img/structure/B3284502.png)
